Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2.ClH/c1-8(2,3)16-7(15)14-6-10(11,12)9(14)4-13-5-9;/h13H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQQMVGVCDOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C12CNC2)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a difluorinated precursor under controlled conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification, where tert-butyl alcohol reacts with the carboxylic acid derivative of the spirocyclic compound.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethylene group, where nucleophiles replace one or both fluorine atoms.
Oxidation and Reduction: The diazaspiro core can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms and potentially leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized forms of the diazaspiro core.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure is of interest for the design of new drugs, particularly those targeting neurological pathways due to its ability to interact with specific receptors and enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Fluorination: The target compound’s 3,3-difluoro substitution distinguishes it from non-fluorinated analogues (e.g., CAS 1227382-01-5), offering improved metabolic resistance and membrane permeability .
Key Observations :
- The target compound’s synthesis lacks detailed published protocols but is commercially available via suppliers like Combi-Blocks Inc. and Aladdin Scientific .
- Enantioselective methods (e.g., iridium catalysis) are critical for analogues requiring chiral centers, as seen in .
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Q & A
Q. What are the standard synthetic routes for tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous spirocyclic diazaspiro compounds are prepared by reacting allyl acetates with tert-butyl-protected diazaspiro precursors under basic conditions (e.g., Cs₂CO₃ in DMF at 70–90°C). Purification is achieved via flash column chromatography (SiO₂, hexane/ethyl acetate gradients), yielding 54–87% isolated product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl δ ~1.35 ppm, sp³ carbons δ ~70–80 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+Na]⁺ observed within 0.1 ppm of theoretical) .
- FTIR : Identifies carbonyl (C=O, ~1692 cm⁻¹) and C-F stretches (~1216 cm⁻¹) .
- HPLC with chiral columns : Determines enantiomeric excess (e.g., 89% ee reported for analogs) .
Q. How is enantiomeric purity achieved and validated during synthesis?
Enantioselective synthesis employs chiral catalysts (e.g., Ir-based) or chiral auxiliaries (e.g., tert-butylsulfinyl groups). Purity is validated via chiral HPLC and optical rotation ([α]D values, e.g., +3.5 to -20.5°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Temperature : Higher temperatures (90°C vs. 70°C) enhance reaction rates but may reduce enantioselectivity .
- Catalyst loading : 300 mol% Cs₂CO₃ improves base-mediated deprotonation but risks side reactions .
- Solvent : Polar aprotic solvents (DMF) favor SN2 mechanisms, while THF may stabilize intermediates . Systematic DoE (Design of Experiments) is recommended to balance variables .
Q. How are spectral data discrepancies resolved (e.g., unexpected NMR splits)?
- Dynamic effects : Conformational flexibility in the spirocyclic system can cause splitting (e.g., δ 5.53 ppm, J = 17.1 Hz for allylic protons) .
- Impurity analysis : Compare experimental HRMS with theoretical to identify byproducts (e.g., dehalogenation or oxidation) .
- DFT calculations : Predict NMR shifts to validate assignments .
Q. What strategies mitigate toxicity and stability issues during handling?
Q. How is this compound utilized as a building block in drug discovery?
The spirocyclic core offers:
- Conformational rigidity : Enhances target binding selectivity (e.g., kinase inhibitors) .
- Diversification sites : Fluorine and tertiary amine allow functionalization (e.g., amidation, Suzuki coupling) .
- Improved pharmacokinetics : Compact structure enhances membrane permeability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
